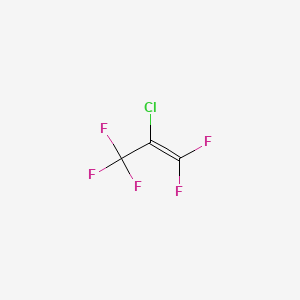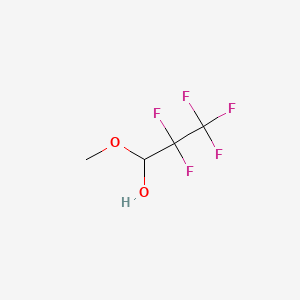
3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol
Descripción general
Descripción
3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol is a chemical compound with the molecular formula C6H7F7O. It has a molecular weight of 228.11 g/mol .
Molecular Structure Analysis
The molecular structure of 3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol consists of a pentanol backbone with seven fluorine atoms and one methyl group attached. The exact arrangement of these groups can have significant effects on the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol are not fully known. The melting point, boiling point, density, and refractive index are not available .Aplicaciones Científicas De Investigación
Use in Food Contact Materials
- Application Summary : The compound 2,3,3,4,4,5,5-heptafluoro-1-pentene, which is structurally similar to the requested compound, has been assessed for use in food contact materials . It is used as a comonomer in combination with ethylene and tetrafluoroethylene to manufacture fluoropolymers .
- Methods of Application : The fluoropolymer is used as a polymeric processing agent in a wide range of plastics. These plastics are then used to make articles intended for contact with all kinds of foodstuffs .
- Results or Outcomes : The worst-case migration of the substance, its impurities, and low molecular weight oligomers from finished articles were estimated to be very low (0.02 μg/kg food, below 0.02 μg/kg food, and 1.5 μg/kg food, respectively) .
Use in Nanocrystal Synthesis
- Application Summary : The compound 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, another structurally similar compound, has been used in the synthesis of nanocrystals .
- Methods of Application : This compound was used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals . It was also used in the synthesis of Ag2S nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .
- Results or Outcomes : The specific outcomes of these syntheses are not provided in the source, but the use of the compound in these processes suggests it plays a crucial role in the formation of these nanocrystals .
Use in Fluorous Synthesis
- Application Summary : Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine, a compound structurally similar to the requested compound, has been used in fluorous synthesis .
- Methods of Application : This compound is used as a ligand in various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling .
- Results or Outcomes : The specific outcomes of these syntheses are not provided in the source, but the use of the compound in these processes suggests it plays a crucial role in the formation of these products .
Microbiological Activity in Sewage Treatment Systems
Propiedades
IUPAC Name |
3,3,4,4,5,5,5-heptafluoro-2-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F7O/c1-3(2,14)4(7,8)5(9,10)6(11,12)13/h14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWXOSMOFCBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(C(F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337244 | |
| Record name | 2-Perfluoropropyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol | |
CAS RN |
355-22-6 | |
| Record name | 2-Perfluoropropyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,5-Heptafluoro-2-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














